molecular formula C11H18N2 B1419804 2,3-Dimethyl-5-(pentan-2-yl)pyrazine CAS No. 75492-04-5

2,3-Dimethyl-5-(pentan-2-yl)pyrazine

Cat. No. B1419804
CAS RN: 75492-04-5
M. Wt: 178.27 g/mol
InChI Key: XMRHESSOCLAOEE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(pentan-2-yl)pyrazine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.274 . It belongs to the class of alkyl pyrazine compounds, which are found almost ubiquitously in nature and are utilized by bacteria, plants, vertebrate and invertebrate animals, and humans .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine consists of a pyrazine ring with two methyl groups attached at the 2 and 3 positions, and a pentan-2-yl group attached at the 5 position .


Physical And Chemical Properties Analysis

2,3-Dimethyl-5-(pentan-2-yl)pyrazine has a molecular weight of 178.274 . Further physical and chemical properties are not explicitly mentioned in the available literature.

properties

IUPAC Name

2,3-dimethyl-5-pentan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-5-6-8(2)11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRHESSOCLAOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CN=C(C(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668078
Record name 2,3-Dimethyl-5-(pentan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-5-(pentan-2-yl)pyrazine

CAS RN

75492-04-5
Record name 2,3-Dimethyl-5-(pentan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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